1-Hexen-3-yne

Description

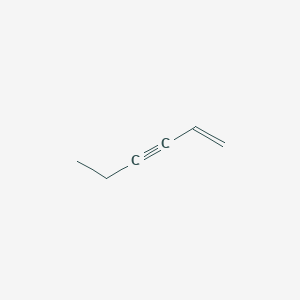

Structure

3D Structure

Properties

IUPAC Name |

hex-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRUWKGUGERFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160109 | |

| Record name | 1-Hexen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-54-5 | |

| Record name | 1-Hexen-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Hexen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic routes to 1-hexen-3-yne, a valuable enyne building block in organic synthesis. It addresses the common misconception of synthesizing this compound via dehydration of a propargyl alcohol, elucidating the chemical principles that favor rearrangement reactions over simple elimination. This document details established and reliable palladium-catalyzed cross-coupling methodologies, specifically the Sonogashira and Negishi couplings, for the efficient synthesis of this compound. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to enable researchers to implement these methods in a laboratory setting.

The Challenge of Propargyl Alcohol Dehydration: The Meyer-Schuster Rearrangement

The seemingly straightforward approach to synthesizing this compound through the acid-catalyzed dehydration of a corresponding propargyl alcohol, such as hex-3-yn-2-ol, is not a viable synthetic strategy. Instead of the desired enyne, the reaction is dominated by the Meyer-Schuster rearrangement.

Under acidic conditions, the secondary propargyl alcohol undergoes a[1][2]-hydroxyl shift, leading to the formation of an α,β-unsaturated ketone. The mechanism involves the protonation of the alcohol, followed by the loss of water to form a resonance-stabilized carbocation. A subsequent rearrangement and tautomerization yield the thermodynamically more stable conjugated enone.

Mechanism of the Meyer-Schuster Rearrangement

Caption: Meyer-Schuster rearrangement of a secondary propargyl alcohol.

Established Synthetic Routes to this compound

The synthesis of this compound is reliably achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and stereoselectivity.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this involves the coupling of a vinyl halide (e.g., vinyl bromide) with 1-butyne (B89482). The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

| Parameter | Value/Description |

| Reactants | 1-Butyne, Vinyl Bromide |

| Catalysts | Pd(PPh₃)₂Cl₂ (Palladium Catalyst), CuI (Copper(I) Iodide Co-catalyst) |

| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 2-24 hours |

| Representative Yield | 70-90% |

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

-

Add the solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equivalents).

-

Cool the mixture to 0 °C and bubble 1-butyne gas through the solution for 15-30 minutes, or add a pre-weighed amount of condensed 1-butyne.

-

Slowly add vinyl bromide (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether or pentane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Caption: A typical workflow for the Sonogashira coupling synthesis of this compound.

Negishi Coupling

The Negishi coupling provides an alternative powerful method for the synthesis of this compound. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For this compound, this can be achieved by coupling a vinylzinc halide with a 1-halo-1-butyne.

| Parameter | Value/Description |

| Reactants | Vinylzinc chloride, 1-Bromo-1-butyne |

| Catalyst | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-12 hours |

| Representative Yield | 65-85% |

Procedure:

-

Prepare the vinylzinc chloride reagent in situ by adding a solution of vinylmagnesium chloride to a solution of zinc chloride in THF at 0 °C.

-

In a separate dried Schlenk flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add a solution of 1-bromo-1-butyne (1.0 equivalent) in THF to the catalyst.

-

To this mixture, add the freshly prepared solution of vinylzinc chloride (1.1-1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the progress by GC or TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with a nonpolar solvent like pentane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate carefully.

-

Purify the product by distillation or flash chromatography to yield this compound.

Caption: Logical pathway for the Negishi coupling synthesis of this compound.

Quantitative Data Summary

| Method | Key Reagents | Catalyst System | Typical Yield |

| Sonogashira Coupling | 1-Butyne, Vinyl Bromide | Pd(PPh₃)₂Cl₂ / CuI | 70-90% |

| Negishi Coupling | Vinylzinc chloride, 1-Bromo-1-butyne | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 65-85% |

Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 5.65 (m, 1H), 5.45 (m, 1H), 5.30 (m, 1H), 2.25 (q, J=7.5 Hz, 2H), 1.15 (t, J=7.5 Hz, 3H) |

| ¹³C NMR | δ (ppm): 128.5, 116.0, 92.5, 80.0, 14.0, 13.5 |

| IR (gas) | ν (cm⁻¹): 3310 (w), 2980 (s), 2940 (m), 2880 (m), 2230 (m, C≡C), 1630 (m, C=C), 1460 (m), 1410 (m), 970 (s), 910 (s) |

| Mass Spec | m/z (%): 80 (M+, 100), 79 (95), 65 (50), 53 (45), 51 (40) |

Conclusion

While the dehydration of propargyl alcohols is a common method for generating some unsaturated systems, it is not a suitable pathway for the synthesis of this compound due to the favorability of the Meyer-Schuster rearrangement. For researchers and professionals in drug development requiring reliable and high-yielding access to this compound, palladium-catalyzed cross-coupling reactions such as the Sonogashira and Negishi couplings are the methods of choice. These reactions offer excellent control over the formation of the enyne moiety and are compatible with a wide range of functional groups, making them indispensable tools in modern organic synthesis.

References

"1-Hexen-3-yne" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hexen-3-yne, a versatile building block in organic synthesis. The document details its chemical and physical properties, synthesis, and reactivity, with a focus on applications relevant to chemical research and drug discovery.

Compound Identification and Molecular Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈

-

Molecular Weight: 80.13 g/mol [3]

The molecular structure of this compound features a conjugated system consisting of a terminal double bond and an internal triple bond. This arrangement of unsaturated bonds imparts unique reactivity to the molecule.

References

An In-depth Technical Guide to 1-Hexen-3-yne: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-3-yne, also known by its synonyms ethylvinylacetylene and vinylethylacetylene, is an organic compound with the molecular formula C6H8.[1][2][3][4][5] This molecule is of significant interest in organometallic chemistry and catalysis studies due to its unique enyne structure, which incorporates both a terminal alkene and an internal alkyne functional group.[1] Its conjugated system of double and triple bonds dictates its reactivity, making it a versatile building block for advanced chemical synthesis and the development of novel materials.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its core chemical processes.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Computed Properties

| Property | Value | Source |

| IUPAC Name | hex-1-en-3-yne | [1][3] |

| Synonyms | Ethylvinylacetylene, Vinylethylacetylene | [2][4][6] |

| CAS Number | 13721-54-5 | [1][2][6][7] |

| Molecular Formula | C6H8 | [1][2][3][4][5][6] |

| Molecular Weight | 80.13 g/mol | [1][3][4][5][6] |

| Exact Mass | 80.06260 u | [4][7] |

| InChIKey | BYSRUWKGUGERFI-UHFFFAOYSA-N | [1][2][4][7] |

| Canonical SMILES | CCC#CC=C | [4][6][7][8] |

| XLogP3-AA | 2.3 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Complexity | 87.1 | [4] |

Thermodynamic and Physical State Properties

| Property | Value | Unit | Source |

| Boiling Point | 85.2 | °C (at 760 mmHg) | [7][9] |

| Density | 0.756 | g/cm³ | [7] |

| Vapor Pressure | 78.3 | mmHg (at 25°C) | [7] |

| Refractive Index | 1.433 | [7] | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 290.28 | kJ/mol | [6] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 230.56 | kJ/mol | [6] |

Chemical Reactivity and Synthesis

The conjugated ene-yne system in this compound is central to its chemical behavior, allowing it to function as both an electrophile and a nucleophile.[1] This dual reactivity makes it a valuable substrate in a variety of organic transformations.

Reactivity Profile

The carbon-carbon double and triple bonds in this compound's structure enable it to participate in a range of reactions:

-

Electrophilic Additions : The ene-yne system can undergo regioselective electrophilic addition reactions.[1]

-

Nucleophilic Reactions : The triple bond allows the molecule to act as a nucleophile in substitution reactions.[1]

-

Polymerization : As an enyne monomer, it is susceptible to various polymerization routes, influenced by the catalyst system used. Its conjugated structure imparts unique reactivity for creating polymers.[1]

-

Transition Metal-Mediated Catalysis : this compound is a substrate for numerous transition metal-catalyzed reactions. Palladium catalysts are key in transformations like the Sonogashira cross-coupling reaction for C(sp²)-C(sp) bond formation.[1] Rhodium(I) complexes are effective for catalyzing cyclization and cycloaddition reactions, providing pathways to construct complex cyclic molecules.[1]

Experimental Protocols

Synthesis of this compound via Dehydration

A primary synthetic route to this compound involves the acid-catalyzed dehydration of tertiary propargyl alcohols.[1] This elimination reaction is a foundational method for creating the enyne motif.

Objective: To synthesize this compound through the dehydration of a suitable tertiary propargyl alcohol precursor, such as dimethyl(vinyl)ethynylcarbinol.

Catalyst: An ion-exchange resin, such as KU-23, is an effective catalyst for this transformation.[1] Alternatives include phosphoric acid (H₃PO₄) or aluminum oxide (Al₂O₃).[1]

Methodology:

-

Protonation: The process begins with the protonation of the hydroxyl group of the tertiary propargyl alcohol by the acidic sites on the ion-exchange resin.[1]

-

Elimination: Following protonation, a water molecule is eliminated, leading to the formation of a carbocation intermediate.

-

Rearrangement and Deprotonation: A subsequent rearrangement and deprotonation step yields the conjugated double and triple bond system characteristic of this compound.

-

Optimization: Reaction conditions (temperature, reaction time, and catalyst loading) must be carefully optimized to maximize the yield of this compound and minimize side reactions, such as polymerization.[1]

Spectral Information

While detailed spectral data from primary literature is not provided in the search results, PubChem indicates the availability of 13C NMR spectra for this compound.[3] For related structures like 2-methyl-1-hexen-3-yne, both 1H NMR and 13C NMR spectra are available, suggesting that standard NMR techniques are applicable for the characterization of this compound.[10]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not retrieved in the search. However, based on the properties of related unsaturated hydrocarbons like 1-hexene (B165129) and 3-hexyne, this compound should be handled with care.[11][12] It is likely a flammable liquid and vapor. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated fume hood, and avoiding sources of ignition.[11][12]

Conclusion

This compound is a valuable organic compound with a rich chemical profile defined by its conjugated ene-yne structure. Its ability to act as both an electrophile and a nucleophile, coupled with its utility in polymerization and transition metal-catalyzed reactions, makes it a versatile tool for synthetic chemists. The synthesis via dehydration of propargyl alcohols provides a direct route to this compound. Further research into its applications, particularly in materials science and as a building block in complex molecule synthesis, is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H8 | CID 139568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound (CAS 13721-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | CAS#:13721-54-5 | Chemsrc [chemsrc.com]

- 8. This compound [stenutz.eu]

- 9. Page loading... [guidechem.com]

- 10. This compound, 2-methyl- | C7H10 | CID 140990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. airgas.com [airgas.com]

Spectroscopic Profile of 1-Hexen-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-hexen-3-yne (CAS No. 13721-54-5). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document covers its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with detailed experimental protocols.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that is useful for its identification. The molecular ion and several key fragments are observed.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 80 | 100 | [C6H8]+• (Molecular Ion) |

| 79 | 85 | [C6H7]+ |

| 77 | 40 | [C6H5]+ |

| 65 | 25 | [C5H5]+ |

| 53 | 60 | [C4H5]+ |

| 52 | 55 | [C4H4]+ |

| 51 | 50 | [C4H3]+ |

| 39 | 45 | [C3H3]+ |

Data sourced from the NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for obtaining an EI-MS spectrum of a volatile liquid like this compound is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation from any impurities, or through direct injection.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]+•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups: the vinyl C-H and C=C bonds, the internal C≡C bond, and the alkyl C-H bonds.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| 3100-3000 | =C-H | Stretch |

| 2975-2850 | C-H (sp3) | Stretch |

| 2260-2100 | C≡C | Stretch (weak) |

| 1680-1620 | C=C | Stretch |

| 1470-1430 | C-H (sp3) | Bend |

| 1000-650 | =C-H | Out-of-plane bend |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is a common and convenient FT-IR sampling technique.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is collected.

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The infrared beam is directed into the ATR crystal. The beam undergoes total internal reflection at the crystal-sample interface, and at each reflection point, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific wavelengths, attenuating the internally reflected radiation. The detector measures the attenuated infrared radiation.

-

Data Processing: The instrument's software processes the interferogram via a Fourier transform to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the vinyl, ethyl, and methyl protons, with characteristic chemical shifts and coupling patterns.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =CH2 | 5.0 - 5.8 | Doublet of doublets |

| =CH- | 5.8 - 6.5 | Doublet of triplets |

| -CH2- | 2.0 - 2.4 | Quartet |

| -CH3 | 1.0 - 1.3 | Triplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| =CH2 | 115 - 140 |

| =CH- | 115 - 140 |

| ≡C- | 65 - 90 |

| ≡C- | 65 - 90 |

| -CH2- | 10 - 40 |

| -CH3 | 5 - 20 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum and reference it to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1-Hexen-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermodynamic Properties

The thermodynamic properties of a compound are crucial for understanding its energy content, stability, and behavior in chemical reactions. The following table summarizes the calculated thermodynamic parameters for 1-hexen-3-yne.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 290.28 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 230.56 | kJ/mol | Joback Calculated Property[1] |

Note: These values are computationally derived and should be used as estimates in the absence of experimentally determined data.

The positive values for both the standard Gibbs free energy of formation and the enthalpy of formation indicate that this compound is thermodynamically unstable relative to its constituent elements (carbon and hydrogen) in their standard states. This is characteristic of many unsaturated hydrocarbons, which possess high energy due to the presence of π-bonds.

Stability and Reactivity

The stability of this compound is a critical consideration for its handling, storage, and application in chemical synthesis. While it is reported to be stable under recommended storage conditions, its conjugated enyne structure dictates a high degree of reactivity.

Key Aspects of Stability and Reactivity:

-

General Stability: Under inert atmosphere and in the absence of catalysts or reactive species, this compound can be stored. However, its high energy content suggests a predisposition to decomposition or polymerization, especially at elevated temperatures or in the presence of initiators.

-

Electrophilic and Nucleophilic Nature: The conjugated system allows this compound to act as both an electrophile and a nucleophile. The double bond can undergo electrophilic addition, while the triple bond can participate in nucleophilic reactions.[2]

-

Polymerization: Enynes are known to undergo polymerization through various mechanisms, often initiated by catalysts. The presence of both a double and a triple bond allows for complex polymerization pathways.

-

Cycloadditions and Rearrangements: The enyne moiety is a versatile participant in a variety of cycloaddition and rearrangement reactions, often catalyzed by transition metals. These reactions are fundamental in the synthesis of complex cyclic and polycyclic molecules.

-

Thermal Decomposition: While specific data on the thermal decomposition of this compound is scarce, unsaturated hydrocarbons, in general, can undergo complex decomposition reactions at high temperatures, potentially leading to the formation of a variety of smaller molecules and carbonaceous materials.

The following diagram illustrates the general reactivity of a conjugated enyne system like that in this compound.

Experimental Protocols for Thermodynamic Property Determination

3.1. Calorimetry

Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, from which thermodynamic properties like enthalpy of formation and heat capacity can be derived.

-

Adiabatic Calorimetry: This method is used to measure heat capacity as a function of temperature with high precision. The sample is heated in a carefully insulated environment to minimize heat exchange with the surroundings. By measuring the energy input and the corresponding temperature rise, the heat capacity can be determined.

-

Bomb Calorimetry: This technique is used to determine the enthalpy of combustion. A known mass of the substance is completely burned in a sealed container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. The enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's law.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine heat capacities, as well as enthalpies of phase transitions.

3.2. Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of a substance at different temperatures and applying the Clausius-Clapeyron equation. For volatile compounds like this compound, static or ebulliometric methods can be employed.

The following workflow outlines a general process for the experimental determination of thermodynamic properties.

References

A Theoretical Investigation of the Electronic Structure of 1-Hexen-3-yne

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed theoretical analysis of the electronic structure of 1-hexen-3-yne (ethylvinylacetylene), a conjugated enyne of interest in organic synthesis and materials science. Due to a lack of extensive published computational data for this specific molecule, this guide presents a comprehensive dataset generated using a standard and widely accepted quantum chemical methodology. The optimized molecular geometry, key electronic properties, and vibrational frequencies have been calculated using Density Functional Theory (DFT). All quantitative data are summarized in structured tables for clarity and comparative analysis. A detailed description of the computational protocol is provided, alongside a logical workflow diagram to illustrate the process of the theoretical investigation. This guide serves as a foundational resource for understanding the molecular-level characteristics of this compound, offering valuable insights for applications in medicinal chemistry and materials design where enyne moieties are crucial.

Introduction

Conjugated enynes are a significant class of organic compounds characterized by the presence of adjacent carbon-carbon double and triple bonds. This arrangement results in a delocalized π-electron system, which imparts unique electronic and spectroscopic properties. This compound (C₆H₈) is a simple yet representative member of this family, featuring a vinyl group attached to an ethyl-substituted acetylene (B1199291) moiety.[1][2] Understanding the electronic structure, molecular geometry, and vibrational properties of such molecules is fundamental for predicting their reactivity, stability, and potential as building blocks in the synthesis of more complex chemical entities, including pharmacologically active agents and novel organic materials.

This technical guide presents a thorough computational study of this compound. The data herein, including optimized geometric parameters, molecular orbital energies, and key vibrational modes, have been derived from first-principles calculations.

Computational Methodology

The theoretical calculations presented in this guide were performed using principles of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization: The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. The optimization was carried out using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used as it provides a good balance between accuracy and computational cost for a broad range of organic molecules. The 6-311+G(d,p) basis set was employed, which includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. The geometry optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are close to zero, corresponding to a stationary point.[3]

Frequency Analysis: Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and the approximate nature of the theoretical method.

Electronic Property Calculations: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular dipole moment, were calculated from the optimized geometry at the B3LYP/6-311+G(d,p) level of theory. The HOMO and LUMO energies are crucial for understanding the molecule's chemical reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic excitability.

All calculations would typically be performed using a major quantum chemistry software package, such as Gaussian, ORCA, or Spartan.[4]

Results and Discussion

The following sections present the quantitative data derived from the theoretical calculations on this compound.

3.1. Optimized Molecular Geometry

The geometry optimization yielded the equilibrium structure of this compound. The key structural parameters, including selected bond lengths, bond angles, and a critical dihedral angle, are summarized in Table 1. The atom numbering scheme used for this data is depicted in the workflow diagram below.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Description | Value |

| Bond Lengths | (Å) | |

| r(C1=C2) | Vinyl C=C Double Bond | 1.335 |

| r(C2-C3) | C-C Single Bond (Ene-Yne) | 1.431 |

| r(C3≡C4) | C≡C Triple Bond | 1.210 |

| r(C4-C5) | Ethyl C-C Single Bond | 1.465 |

| r(C5-C6) | Ethyl C-C Single Bond | 1.538 |

| Bond Angles | (°) | |

| ∠(C1-C2-C3) | Vinyl Angle | 122.5 |

| ∠(C2-C3-C4) | Ene-Yne Angle | 178.9 |

| ∠(C3-C4-C5) | Yne-Ethyl Angle | 179.1 |

| ∠(C4-C5-C6) | Ethyl Angle | 111.8 |

| Dihedral Angle | (°) | |

| D(H-C1-C2-C3) | Vinyl-Alkyne Torsion | 180.0 |

The results show a nearly linear arrangement around the C2-C3-C4-C5 acetylenic core, as expected. The C2-C3 bond length of 1.431 Å is shorter than a typical C-C single bond (~1.54 Å), indicating conjugation between the double and triple bonds. The planarity defined by the vinyl group (H-C1-C2-C3 dihedral angle of 180.0°) maximizes the overlap of p-orbitals across the π-system.

3.2. Electronic Properties

The key electronic properties calculated for this compound are presented in Table 2. These values provide insight into the molecule's reactivity and electronic behavior.

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 6.64 | eV |

| Dipole Moment | 0.58 | Debye |

The HOMO-LUMO gap of 6.64 eV suggests that this compound is a kinetically stable molecule, requiring a significant amount of energy for electronic excitation. The small but non-zero dipole moment indicates a slight asymmetry in the electron charge distribution across the molecule.

3.3. Vibrational Frequencies

The calculated harmonic vibrational frequencies provide a theoretical prediction of the molecule's infrared spectrum. Table 3 lists some of the most characteristic vibrational modes.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Description |

| 3325 | C-H Stretch (Vinyl, asymmetric) |

| 3105 | C-H Stretch (Vinyl, symmetric) |

| 2988 | C-H Stretch (Ethyl, asymmetric) |

| 2245 | C≡C Triple Bond Stretch |

| 1640 | C=C Double Bond Stretch |

| 1455 | CH₂ Scissoring (Ethyl) |

The distinct frequencies for the C≡C stretch (~2245 cm⁻¹) and C=C stretch (~1640 cm⁻¹) are characteristic of the enyne functionality and are key identifiers in an experimental IR spectrum.

Workflow Visualization

The logical flow of the theoretical investigation, from the initial molecular structure input to the final analysis of its electronic properties, is illustrated in the diagram below.

Conclusion

This technical guide has presented a detailed theoretical characterization of the electronic structure and properties of this compound, based on Density Functional Theory calculations. The provided data on the molecule's optimized geometry, frontier molecular orbital energies, and key vibrational frequencies serve as a valuable reference for researchers in organic synthesis, medicinal chemistry, and materials science. The described computational protocol is a standard approach that can be applied to other related enyne systems to explore their properties and potential applications. This foundational knowledge is critical for the rational design of new molecules and materials incorporating the versatile enyne functional group.

References

An In-depth Technical Guide to 1-Hexen-3-yne: Nomenclature, Properties, and Synthesis

This technical guide provides a comprehensive overview of 1-hexen-3-yne, a valuable building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize unique chemical scaffolds. This document details the compound's nomenclature, physicochemical properties, spectroscopic signature, and synthetic methodologies.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure comprising a vinyl group attached to an ethyl-substituted acetylene (B1199291) is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The principal functional groups are an alkene (en) and an alkyne (yne). Numbering the six-carbon chain starts from the alkene end to give the double bond the lowest possible locant.

-

IUPAC Name: hex-1-en-3-yne[1]

-

Common Synonyms: this compound, Ethylvinylacetylene, Vinylethylacetylene[1]

-

CAS Registry Number: 13721-54-5

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. These data are critical for its identification, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈ |

| Molecular Weight | 80.13 g/mol [1][2] |

| Boiling Point | 85.2°C (at 760 mmHg) |

| Density | 0.756 g/cm³ |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Chemical Shift / Absorption Band |

| ¹H NMR | Vinylic Protons (=CH, =CH₂) | 5.0 - 6.5 ppm |

| Allylic Protons (-CH₂) | 2.0 - 2.5 ppm | |

| Alkyl Protons (-CH₃) | 1.0 - 1.5 ppm | |

| ¹³C NMR | Alkyne Carbons (-C≡C-) | 70 - 110 ppm[3] |

| Alkene Carbons (=C) | 120 - 160 ppm[3] | |

| Alkyl Carbons (-CH₂CH₃) | 10 - 50 ppm[3] | |

| Infrared (IR) Spectroscopy | C-H Stretch (sp² C-H) | 3100 - 3000 cm⁻¹[4] |

| C≡C Stretch (Internal Alkyne) | 2260 - 2100 cm⁻¹ (weak)[5] | |

| C=C Stretch (Alkene) | 1680 - 1630 cm⁻¹[4] |

Synthesis and Reactivity

A primary and effective method for the synthesis of this compound and related enyne structures involves the acid-catalyzed dehydration of tertiary propargyl alcohols. This elimination reaction is a foundational technique for creating the conjugated enyne motif. The general workflow involves the treatment of a suitable propargyl alcohol derivative with a catalyst to facilitate the removal of a water molecule, leading to the formation of the carbon-carbon double bond.

While a detailed experimental protocol for the direct synthesis of this compound is not widely published, the following represents a generalized procedure based on this methodology:

Experimental Protocol: General Dehydration of a Tertiary Propargyl Alcohol

-

Catalyst Preparation: An acidic catalyst, such as an ion-exchange resin (e.g., KU-23), is prepared and activated according to the manufacturer's specifications. Alternatively, a mineral acid or Lewis acid may be employed.

-

Reaction Setup: The tertiary propargyl alcohol precursor (e.g., 3-methyl-1-hexyn-3-ol) is dissolved in a suitable high-boiling, non-polar solvent in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove water as it forms.

-

Catalysis: The acidic catalyst is added to the solution.

-

Reaction Execution: The mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alcohol and the appearance of the enyne product.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The organic solution is washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

The conjugated enyne system of this compound imparts a rich and versatile reactivity profile.

-

Electrophilic and Nucleophilic Reactions: The molecule can participate in electrophilic additions across the double and triple bonds. The acetylenic portion can also act as a nucleophile in substitution reactions.

-

Transition Metal-Mediated Catalysis: this compound is an important substrate in organometallic chemistry. It is utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and in rhodium-catalyzed cycloaddition and cyclization reactions for the construction of complex cyclic molecules.

-

Polymerization: The presence of both "ene" and "yne" functionalities makes it a suitable monomer for enyne polymerization, leading to the formation of novel polymeric materials.

Caption: Key functional groups and their expected spectroscopic signals.

References

Commercial Availability and Synthetic Utility of 1-Hexen-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexen-3-yne, a versatile building block in organic synthesis, possesses a unique conjugated enyne structure that offers a rich landscape for chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound, detailing suppliers, purities, and available quantities. Furthermore, it outlines key experimental protocols for its synthesis and common applications, including Sonogashira coupling and hydrosilylation reactions. Visual representations of experimental workflows and supply chain logistics are provided to facilitate a comprehensive understanding of its procurement and utilization in a research and development setting.

Introduction

This compound, also known as ethylvinylacetylene, is a chemical compound with the molecular formula C₆H₈.[1] Its structure, featuring a terminal alkene and an internal alkyne, makes it a valuable intermediate for the synthesis of complex organic molecules. The conjugated system of double and triple bonds allows for a variety of chemical reactions, making it a point of interest for medicinal chemists and materials scientists. This guide serves as a practical resource for professionals requiring a thorough understanding of the procurement and application of this reactive enyne.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | Not explicitly found for this compound. Related compounds like 1-Hexene and Hex-3-yne are available.[2][3][4] | - | - |

| TCI Chemicals | Not explicitly found for this compound. Related compounds like 1-Hexen-5-yne and cis-3-Hexen-1-ol are available.[5][6] | >97.0% (GC) for related compounds | 25mL, 250mL |

| Alfa Aesar (Thermo Fisher Scientific) | Not explicitly found for this compound. Related compounds like 1-Hexen-3-ol (B1581649) are available.[7] | 98% for related compounds | 10g |

Note: The direct commercial availability of this compound appears to be limited from major suppliers like Sigma-Aldrich and TCI at the time of this guide's compilation. Researchers may need to consider custom synthesis or inquire with smaller, specialized chemical providers.

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Dehydration

One potential synthetic route to this compound involves the Grignard reaction of ethylmagnesium bromide with acrolein, followed by the dehydration of the resulting alcohol, 1-hexen-3-ol.

Step 1: Synthesis of 1-Hexen-3-ol via Grignard Reaction

-

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Acrolein (freshly distilled)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent (ethylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

-

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-hexen-3-ol.[8]

-

Step 2: Dehydration of 1-Hexen-3-ol

-

Materials:

-

Crude 1-hexen-3-ol

-

Anhydrous p-toluenesulfonic acid (or other dehydrating agent like sulfuric acid)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-hexen-3-ol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

-

Sonogashira Coupling of this compound with an Aryl Halide

The Sonogashira coupling is a powerful cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

-

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine)

-

Anhydrous and deoxygenated solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

-

Add the anhydrous, deoxygenated solvent, followed by the amine base.

-

Stir the mixture at room temperature for a few minutes.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove the metal catalysts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Hydrosilylation of this compound

Hydrosilylation is a reaction that involves the addition of a silicon-hydride bond across a double or triple bond. For an enyne like this compound, the regioselectivity of this reaction can be controlled by the choice of catalyst.

-

Materials:

-

This compound

-

Hydrosilane (e.g., triethylsilane or phenyldimethylsilane)

-

Catalyst (e.g., Karstedt's catalyst for Pt-catalyzed reactions, or a Rhodium or Ruthenium complex)

-

Anhydrous and inert solvent (e.g., toluene or THF)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add the hydrosilane to the solution.

-

Add the catalyst to the reaction mixture. The reaction may be exothermic.

-

Stir the reaction at room temperature or with heating, depending on the catalyst and substrates used.

-

Monitor the reaction by NMR spectroscopy or GC to determine the conversion and regioselectivity.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The product can be purified by distillation under reduced pressure or by column chromatography.[10][11]

-

Visualizations

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling of this compound.

Logical Relationship: Supply Chain for a Research Chemical

Caption: Supply chain for obtaining this compound for research.

Conclusion

This compound is a valuable, albeit not widely stocked, reagent for organic synthesis. Its procurement may require custom synthesis inquiries. The experimental protocols provided herein for its potential synthesis and for its application in key synthetic transformations like Sonogashira coupling and hydrosilylation offer a foundational guide for researchers. The unique reactivity of its enyne moiety will continue to make it a compound of interest for the construction of novel molecular architectures in drug discovery and materials science.

References

- 1. This compound [webbook.nist.gov]

- 2. 1-Hexene Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hex-3-yne | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hex-3-yne | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Hexen-5-yne | 14548-31-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. cis-3-Hexen-1-ol | 928-96-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 1-Hexen-3-ol, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. 1-Hexen-3-Ol | C6H12O | CID 20928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientificspectator.com [scientificspectator.com]

Safety and Handling of 1-Hexen-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for professionals in research and development. The information provided is based on available data and general safety principles for handling reactive hydrocarbons. For 1-Hexen-3-yne, specific quantitative safety data is limited. Therefore, all handling and safety procedures should be conducted with the utmost caution, and it is imperative to consult a comprehensive and current Safety Data Sheet (SDS) from the supplier before use. All operations should be performed by trained personnel in a controlled laboratory setting.

Introduction

This compound (CAS No. 13721-54-5), also known as ethylvinylacetylene, is a highly reactive organic compound due to the presence of both a double and a triple bond in its structure. This conjugated enyne system makes it a valuable intermediate in organic synthesis. However, its reactivity also presents significant safety challenges. This guide provides a detailed overview of the known safety and handling precautions for this compound, including its physicochemical properties, potential hazards, and recommended safety procedures.

Physicochemical and Safety Data

The following tables summarize the available quantitative data for this compound. Due to the limited availability of specific experimental data for this compound, data for the related compound 1-Hexene is provided for comparison and to infer potential hazards. It is crucial to recognize that 1-Hexene and this compound have different chemical structures and reactivities, and the data for 1-Hexene should be used only as a general guide with extreme caution.

Table 1: Physical and Chemical Properties

| Property | This compound | 1-Hexene (for comparison) | Source |

| CAS Number | 13721-54-5 | 592-41-6 | [1] |

| Molecular Formula | C₆H₈ | C₆H₁₂ | [2][3] |

| Molecular Weight | 80.13 g/mol | 84.16 g/mol | [4][5] |

| Boiling Point | 85.2 °C at 760 mmHg | 63 °C | [4][5] |

| Density | 0.756 g/cm³ | 0.67 g/cm³ at 20 °C | [1][4][5] |

| Vapor Pressure | 78.3 mmHg at 25 °C | ~41.3 kPa at 20 °C | [1][5] |

| Solubility | No data available | Insoluble in water | [1][5] |

Table 2: Flammability Data

| Property | This compound | 1-Hexene (for comparison) | Source |

| Flash Point | No data available | -26 °C | [1][5] |

| Lower Explosion Limit (LEL) | No data available | ~1.2 %(V) | [1][5] |

| Upper Explosion Limit (UEL) | No data available | ~7 %(V) | [1][5] |

| Auto-ignition Temperature | No data available | 265 °C | [1][5] |

Table 3: Toxicological Data

| Parameter | This compound | 1-Hexene (for comparison) | Source |

| LD50 (Oral) | No data available | No data available | [1][6] |

| LD50 (Dermal) | No data available | No data available | [1][6] |

| LC50 (Inhalation) | No data available | No data available | [1][6] |

| Occupational Exposure Limits | No data available | ACGIH TLV (8-hour TWA): 50 ppm | [1][5][7] |

Hazard Identification and Reactivity

Hazard Statement: Based on the data for similar compounds, this compound is expected to be a highly flammable liquid and vapor.[6][8] It may be harmful if swallowed and may cause skin and eye irritation.[9]

Reactivity:

-

The conjugated enyne structure of this compound makes it highly reactive.

-

It can undergo addition reactions, polymerization, and other transformations.

-

Due to its unsaturated nature, it may be susceptible to forming explosive peroxides when exposed to air, especially over time.[10]

-

It is expected to be incompatible with strong oxidizing agents, acids, and bases.[11]

-

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11]

Experimental Protocols

General Handling Precautions

All work with this compound should be conducted in a well-ventilated chemical fume hood.[12] Sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly avoided.[12] Use explosion-proof electrical equipment.[12] All containers and transfer equipment should be grounded and bonded to prevent static discharge.[12] Use non-sparking tools.[12]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13] The storage area should be designated for flammable liquids. Protect from direct sunlight. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

Spill and Emergency Procedures

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Remove all ignition sources. Contain the spill if possible without risk. Use a non-sparking shovel to collect the absorbed material.

-

Fire: Use dry chemical, carbon dioxide, or foam extinguishers.[11] Do not use water, as it may be ineffective and spread the fire.[11]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not pour down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable but hazardous chemical that requires strict adherence to safety protocols. The lack of comprehensive, publicly available quantitative safety data for this specific compound necessitates a highly cautious approach. Researchers, scientists, and drug development professionals must prioritize risk assessment, proper engineering controls, and the use of appropriate personal protective equipment. By following the guidelines outlined in this technical guide and consulting all available safety resources, the risks associated with handling this compound can be effectively managed.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H8 | CID 139568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. This compound | CAS#:13721-54-5 | Chemsrc [chemsrc.com]

- 5. sasoltechdata.com [sasoltechdata.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-HEXENE | Occupational Safety and Health Administration [osha.gov]

- 8. chemos.de [chemos.de]

- 9. nj.gov [nj.gov]

- 10. wiley.com [wiley.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. airgas.com [airgas.com]

- 13. ehs.berkeley.edu [ehs.berkeley.edu]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Hexen-3-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-hexen-3-yne in palladium-catalyzed cross-coupling reactions. The unique conjugated enyne structure of this compound makes it a versatile building block in organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, with its terminal alkene and internal alkyne functionalities, offers multiple reaction sites for such transformations. Depending on the reaction conditions and the coupling partner, either the sp²-hybridized carbons of the vinyl group or the sp-hybridized carbons of the ethynyl (B1212043) group can participate in the coupling process. This reactivity allows for the synthesis of a diverse array of substituted enynes, dienes, and other valuable unsaturated systems.

The most common palladium-catalyzed cross-coupling reactions involving enynes like this compound include the Sonogashira, Suzuki, Stille, and Heck couplings. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Sonogashira Coupling of this compound

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound possesses an internal alkyne, it can be functionalized to introduce a terminal alkyne for subsequent Sonogashira coupling. More directly, the vinyl group of this compound can be derivatized to a vinyl halide or triflate, which can then be coupled with a terminal alkyne.

A more common application involves the coupling of a terminal alkyne with a vinyl halide, which can be conceptually applied to derivatives of this compound. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.

General Reaction Scheme:

R-X + R'-B(OR)₂ --[Pd(0), Base]--> R-R' (where R or R' can be a derivative of this compound)

R-X + R'-Sn(n-Bu)₃ --[Pd(0)]--> R-R' (where R or R' can be a derivative of this compound)

R-X + H₂C=CH-R' --[Pd(0), Base]--> R-CH=CH-R' (where H₂C=CH-R' can be this compound)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.

Logical Relationship of Coupling Partners for this compound

Caption: Potential derivatization and coupling strategies for this compound.

Application Notes and Protocols: Rhodium-Catalyzed [2+2+2] Cycloaddition of 1-Hexen-3-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the rhodium-catalyzed [2+2+2] cycloaddition of 1-hexen-3-yne. This reaction is a powerful tool for the synthesis of substituted benzene (B151609) derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The atom-economical nature of this cycloaddition makes it an attractive method for the efficient construction of complex aromatic molecules.

Introduction

The rhodium-catalyzed [2+2+2] cycloaddition is a versatile and efficient method for the construction of six-membered rings from three unsaturated components. This reaction has found broad utility in organic synthesis due to its high atom economy and the ability to generate complex carbocyclic and heterocyclic systems in a single step. The use of rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), allows for the reaction to proceed under mild conditions with high chemo- and regioselectivity.

This document focuses on the specific application of this methodology to the cycloaddition of this compound, a terminal enyne, with an alkyne coupling partner. This reaction provides a direct route to highly substituted vinylbenzene derivatives.

Reaction Principle

The generally accepted mechanism for the rhodium-catalyzed [2+2+2] cycloaddition involves the coordination of the rhodium(I) catalyst to the unsaturated substrates, followed by oxidative cyclization to form a rhodacyclopentadiene intermediate. Subsequent insertion of the third unsaturated component into a rhodium-carbon bond of the metallacycle, followed by reductive elimination, furnishes the final six-membered ring product and regenerates the active rhodium(I) catalyst.

In the case of this compound, the reaction proceeds via the co-cyclization with another alkyne, leading to the formation of a substituted benzene ring bearing both a vinyl and a propyl group.

Experimental Protocol: Synthesis of 4-propyl-1,2-bis(trimethylsilyl)-5-vinylbenzene

This protocol details the rhodium-catalyzed [2+2+2] cycloaddition of this compound with bis(trimethylsilyl)acetylene (B126346) (BTMSA).

Materials:

-

This compound

-

Bis(trimethylsilyl)acetylene (BTMSA)

-

Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst)

-

Anhydrous ethanol (B145695)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst, 1 mol%).

-

Add anhydrous ethanol to the flask.

-

To this solution, add this compound (1.0 equivalent) and bis(trimethylsilyl)acetylene (BTMSA) (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 16 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford the desired product, 4-propyl-1,2-bis(trimethylsilyl)-5-vinylbenzene, as a colorless oil.

Data Presentation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Bis(trimethylsilyl)acetylene | RhCl(PPh₃)₃ (1 mol%) | Ethanol | 16 | 63 |

Characterization Data for 4-propyl-1,2-bis(trimethylsilyl)-5-vinylbenzene:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.23 (s, 1H), 6.84 (dd, J = 17.5, 10.9 Hz, 1H), 5.61 (d, J = 17.5 Hz, 1H), 5.17 (d, J = 10.9 Hz, 1H), 2.50 (t, J = 7.7 Hz, 2H), 1.62 (sext, J = 7.6 Hz, 2H), 0.95 (t, J = 7.4 Hz, 3H), 0.29 (s, 9H), 0.28 (s, 9H) ppm. |

| ¹³C NMR (CDCl₃) | δ 143.9, 140.7, 138.3, 137.9, 137.5, 129.5, 112.5, 38.1, 24.9, 14.1, 1.6, 1.4 ppm. |

| HRMS (EI) | Calculated for C₁₇H₃₀Si₂: 290.1937. Found: 290.1932. |

Visualizations

Caption: Generalized mechanism of the Rhodium-catalyzed [2+2+2] cycloaddition.

Caption: Experimental workflow for the synthesis of 4-propyl-1,2-bis(trimethylsilyl)-5-vinylbenzene.

Application Note: Enyne Metathesis of "1-Hexen-3-yne" for 1,3-Diene Synthesis

AN-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1,3-dienes via the cross-enyne metathesis of 1-hexen-3-yne with a terminal alkene, using a second-generation Grubbs-type catalyst. The protocol is based on established methodologies for ruthenium-catalyzed enyne metathesis. Included are reaction parameters, a detailed experimental procedure, and expected outcomes to guide researchers in achieving efficient and selective 1,3-diene formation.

Introduction

Enyne metathesis is a powerful and atom-economical reaction in organic synthesis that enables the formation of conjugated 1,3-dienes from an alkene and an alkyne. This transformation is typically catalyzed by ruthenium carbene complexes, such as Grubbs catalysts. The reaction proceeds through a series of cycloaddition and cycloreversion steps, ultimately leading to the formation of a thermodynamically stable conjugated diene system.

The cross-enyne metathesis of an internal alkyne, such as this compound, with a terminal alkene partner provides a direct route to substituted 1,3-dienes, which are valuable building blocks in the synthesis of complex molecules, natural products, and polymers. The use of an ethylene (B1197577) atmosphere has been shown to be beneficial in many cases, improving catalyst turnover and reaction yields.[1][2][3] Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are particularly effective for the metathesis of more challenging substrates, including internal alkynes.[4][5]

This application note details a representative protocol for the enyne metathesis of this compound.

Reaction Scheme

The general reaction for the cross-enyne metathesis of this compound with a generic terminal alkene is depicted below:

In the case of using ethylene as the alkene partner, the reaction simplifies to:

Note: The exact structure of the product depends on the regioselectivity of the reaction.

Quantitative Data Summary

The following tables provide representative data for the cross-enyne metathesis of internal alkynes with terminal alkenes, based on analogous reactions found in the literature. These tables are intended to serve as a guide for optimizing the reaction of this compound.

Table 1: Catalyst Screening for the Cross-Enyne Metathesis of an Internal Alkyne with Ethylene

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | Grubbs II (5) | Toluene (B28343) | 80 | 12 | >95 | 88 |

| 2 | Hoveyda-Grubbs II (5) | Toluene | 80 | 10 | >95 | 91 |

| 3 | Grubbs I (5) | Toluene | 80 | 24 | 40 | 35 |

| 4 | Hoveyda-Grubbs I (5) | Toluene | 80 | 24 | 55 | 50 |

Table 2: Optimization of Reaction Conditions with Second-Generation Grubbs Catalyst

| Entry | Catalyst Loading (mol%) | Concentration (M) | Temperature (°C) | Ethylene Pressure | Time (h) | Yield (%) |

| 1 | 2.5 | 0.1 | 80 | 1 atm | 18 | 85 |

| 2 | 5 | 0.1 | 80 | 1 atm | 12 | 90 |

| 3 | 5 | 0.2 | 80 | 1 atm | 12 | 88 |

| 4 | 5 | 0.1 | 60 | 1 atm | 24 | 75 |

| 5 | 5 | 0.1 | 100 | 3 atm | 8 | 92 |

Detailed Experimental Protocols

4.1 General Procedure for the Cross-Enyne Metathesis of this compound with Ethylene

This protocol is adapted from established procedures for the cross-enyne metathesis of internal alkynes with ethylene.[5][6]

Materials:

-

This compound

-

Grubbs Catalyst®, 2nd Generation (or Hoveyda-Grubbs Catalyst®, 2nd Generation)

-

Anhydrous Toluene

-

Ethylene gas (balloon or cylinder)

-

Schlenk flask or a sealable reaction tube

-

Standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

-

Ethyl vinyl ether (for quenching)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the second-generation Grubbs catalyst (e.g., 5 mol%). The flask is then sealed with a rubber septum and purged with argon or nitrogen.

-

Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M). Then, add this compound to the flask.

-

Ethylene Atmosphere: Evacuate the flask and backfill with ethylene gas. Repeat this process three times. Finally, leave the flask under an ethylene atmosphere (a balloon of ethylene is typically sufficient for atmospheric pressure reactions).

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

-

Quenching and Work-up: Once the reaction is complete (typically after 8-24 hours), cool the mixture to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate (B1210297) gradient) to afford the desired 1,3-diene.

Visualizations

5.1 Catalytic Cycle of Enyne Metathesis

References

- 1. Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes [organic-chemistry.org]

- 2. Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enyne Metathesis [organic-chemistry.org]

- 4. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]

- 5. An improved 1,3-diene synthesis from alkyne and ethylene using cross-enyne metathesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Substituted Dienes using 1-Hexen-3-yne and Grubbs Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 1,3-dienes via cross-enyne metathesis of 1-hexen-3-yne with various olefins, utilizing second-generation Grubbs catalysts. This methodology offers an efficient and modular route to a diverse range of conjugated dienes, which are valuable building blocks in organic synthesis and drug discovery.

Introduction

Enyne metathesis is a powerful transition-metal catalyzed reaction that enables the formation of 1,3-dienes from an alkene and an alkyne.[1] The use of well-defined ruthenium-based catalysts, particularly the second-generation Grubbs catalyst, has significantly expanded the scope and functional group tolerance of this transformation.[2][3] This document focuses on the application of this compound as a versatile starting material for the synthesis of a variety of substituted dienes through cross-enyne metathesis. The reaction is driven by the formation of a thermodynamically stable conjugated diene system.[1]

Reaction Principle

The core of this synthetic strategy is the cross-enyne metathesis reaction between this compound and a suitable olefinic partner, catalyzed by a Grubbs catalyst. The generally accepted mechanism involves the formation of a ruthenium carbene, which then engages in a series of [2+2] cycloaddition and cycloreversion steps with the alkyne and alkene moieties to ultimately furnish the 1,3-diene product and regenerate the active catalyst.[4][5] The reaction with ethylene (B1197577) is particularly noteworthy as it provides a straightforward route to 2-substituted 1,3-butadienes, with the self-metathesis of ethylene being a non-productive, reversible process.[6]

Experimental Protocols

The following protocols are generalized procedures based on common practices in the literature for cross-enyne metathesis reactions. Researchers should optimize these conditions for their specific substrates and desired products.

General Procedure for the Synthesis of 2-Propyl-1,3-butadiene from this compound and Ethylene

This protocol describes the reaction of this compound with ethylene gas in the presence of a second-generation Grubbs catalyst to yield 2-propyl-1,3-butadiene.

Materials:

-

This compound

-

Grubbs Catalyst, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ethylene gas (balloon pressure is typically sufficient)

-

Standard laboratory glassware (Schlenk flask, balloon, syringes, etc.)

-

Inert gas (Argon or Nitrogen)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

-

Dissolve the this compound in anhydrous dichloromethane (10 mL).

-

Purge the solution with ethylene gas by bubbling the gas through the solution for 5-10 minutes.

-

To this solution, add the second-generation Grubbs catalyst (0.05 mmol, 5 mol%).

-

Seal the flask and maintain a positive pressure of ethylene using a balloon.

-

Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase reaction rate) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-